N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Description
Properties
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFCEWTMBDBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346795 | |
| Record name | N-[3-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42045-84-1 | |
| Record name | N-[3-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Mu-Opioid Receptor Binding Profile of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Introduction: Contextualizing a Novel Fentanyl Analog
The 4-anilidopiperidine scaffold, prototyped by the potent synthetic opioid fentanyl, represents one of the most significant classes of analgesics in modern medicine. The structure of these molecules offers several points for chemical modification, each capable of profoundly influencing their pharmacological profile. These key structural features include the piperidine ring, the N-acyl group, the anilino-phenyl ring, and, critically, the substituent on the piperidine nitrogen.
This guide focuses on N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide , a fentanyl analog characterized by two specific modifications to the core fentanyl structure: the addition of a methyl group at the 3-position of the piperidine ring and the replacement of the canonical N-phenethyl group with an N-benzyl group. While the former modification, which creates 3-methylfentanyl, is known to produce isomers of exceptionally high potency, the latter is predicted to dramatically attenuate it.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only analyze the predicted mu-opioid receptor (MOR) binding profile of this specific compound based on robust structure-activity relationship (SAR) data but will also provide detailed, field-proven experimental protocols for its empirical validation. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating trustworthy and reproducible data.
Section 1: The Critical Role of Stereochemistry—The 3-Methylfentanyl Scaffold
The introduction of a methyl group at the 3-position of the piperidine ring in fentanyl creates two diastereomers: cis and trans. Each of these is a racemic mixture of two enantiomers. This stereochemistry is not a trivial structural detail; it is a profound determinant of analgesic activity and receptor affinity. Pharmacological studies have consistently shown that the cis-isomers are significantly more potent than the trans-isomers.[1][2][3]
Furthermore, within the cis-diastereomer, the (+)-enantiomer, specifically with a (3R,4S) configuration, is the most potent of all isomers, exhibiting an analgesic potency that can be thousands of times greater than that of morphine.[4] This dramatic difference in activity between stereoisomers underscores the highly specific conformational requirements of the mu-opioid receptor binding pocket.
Section 2: The N-Substituent as a Potency Switch
The N-phenethyl substituent is a hallmark of high-potency fentanyl analogs. The two-carbon ethyl linker between the piperidine nitrogen and the phenyl ring is considered optimal for interaction with the MOR.[5] Shortening this linker by a single methylene group to create an N-benzyl derivative has been shown to cause a drastic reduction in opioid activity.
For instance, Benzylfentanyl, which lacks the 3-methyl group but possesses the N-benzyl modification, exhibits a mu-opioid receptor binding affinity (Ki) of 213 nM.[1] This is approximately 200-fold weaker than fentanyl itself. This substantial loss of affinity strongly suggests that the shorter N-benzyl group compromises the optimal positioning of the molecule within the receptor's binding site. Several sources explicitly describe N-benzyl derivatives of fentanyl analogs as being inactive.[5]
Predicted Binding Profile:
Based on this established SAR, it is predicted that all stereoisomers of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide will exhibit low affinity for the mu-opioid receptor, likely in the mid-to-high nanomolar range, and consequently possess significantly lower potency compared to their N-phenethyl (3-methylfentanyl) counterparts.
Table 1: Comparative Mu-Opioid Receptor (MOR) Binding Affinities
| Compound | Isomer | MOR Binding Affinity (Ki) | Relative Potency (vs. Morphine) |
| 3-Methylfentanyl | cis-(+)-(3R,4S) | Sub-nanomolar (predicted) | ~2600x[4] |
| Benzylfentanyl | N/A | 213 nM[1] | Minimal[1] |
| N-(1-benzyl-3-methyl...) | All Isomers | Predicted: >100 nM | Predicted: Low |
Section 3: Experimental Validation—A Practical Guide
To empirically determine the binding and functional profile of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide, two primary in-vitro assays are indispensable: the radioligand competition binding assay and a functional assay to measure G-protein activation, such as the [³⁵S]GTPγS binding assay.
Protocol: Radioligand Competition Binding Assay for MOR Affinity (Ki)
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a high-affinity, selective radioligand for binding to the mu-opioid receptor.
Causality: The principle is rooted in the law of mass action. An unlabeled compound (the "competitor") will inhibit the binding of a radiolabeled ligand in a concentration-dependent manner. The concentration at which the competitor inhibits 50% of the specific binding (the IC₅₀) is inversely proportional to its own binding affinity. The Cheng-Prusoff equation is then used to calculate the Ki value from the IC₅₀, providing a true measure of affinity.[6]
Experimental Workflow Diagram
Caption: [³⁵S]GTPγS Functional Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare hMOR-expressing membranes as described in the binding assay protocol.
-
Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and a specific concentration of GDP (e.g., 10-30 µM), pH 7.4. The GDP is crucial for maintaining the G-protein in its inactive state prior to stimulation.
-
-
GTPγS Assay:
-
In a 96-well plate, combine in each well:
-
Membrane homogenate (10-20 µg protein).
-
Assay buffer with GDP.
-
Serial dilutions of the test compound.
-
-
Define "basal binding" wells (membranes + vehicle) and "maximal stimulation" wells (membranes + a saturating concentration of a full MOR agonist like DAMGO).
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
-
Incubation and Termination:
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.
-
Terminate the assay via rapid vacuum filtration and wash the filters as described in the binding assay protocol.
-
-
Data Acquisition and Analysis:
-
Count the radioactivity on the filters using a liquid scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS (in DPM or cpm) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine two key parameters:
-
EC₅₀ (Potency): The concentration of the compound that produces 50% of its maximal effect.
-
Emax (Efficacy): The maximum stimulation achieved by the compound, typically expressed as a percentage of the stimulation achieved by a standard full agonist (e.g., DAMGO).
-
-
An Emax near 100% indicates a full agonist, a significantly lower Emax suggests a partial agonist, and an Emax near 0% (with no effect on agonist-stimulated binding) suggests an antagonist.
-
Section 4: The Mu-Opioid Receptor Signaling Pathway
Upon activation by an agonist, the mu-opioid receptor initiates a cascade of intracellular events primarily through the Gαi/o pathway. This signaling is fundamental to the analgesic effects of opioids but also contributes to their adverse effects.
Key Signaling Events:
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαi subunit.
-
Dissociation: The G-protein heterotrimer dissociates into a Gαi-GTP subunit and a Gβγ dimer.
-
Downstream Effects:
-
Gαi-GTP directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ dimer modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
This combination of effects ultimately leads to a reduction in neuronal activity and the inhibition of pain signal transmission.
Sources
- 1. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Fentanyl and Its Derivatives, Pharmacology, Use and Abuse, and Detection Possibilities | IntechOpen [intechopen.com]
Pharmacological Profiling and Analytical Methodologies for N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Subject: N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide (Isofentanyl)
Executive Summary & Chemical Architecture
N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide, commonly referred to in forensic and pharmacological literature as isofentanyl or 3-methyl-benzylfentanyl , is a highly potent synthetic opioid[1]. Originally synthesized in 1973, it functions as a structural isomer of the widely known analgesic fentanyl[1].
From a structural topography standpoint, isofentanyl deviates from fentanyl via two critical modifications:
-
N1-Substitution: The traditional 1-phenethyl group is replaced by a 1-benzyl moiety[1].
-
C3-Substitution: A methyl group is introduced at the 3-position of the central piperidine ring[1].
The addition of the C3-methyl group introduces a chiral center, resulting in distinct cis and trans diastereomers[2]. This stereochemistry dictates the spatial orientation of the piperidine ring, directly influencing how the molecule docks into the orthosteric binding pocket of the opioid receptor.
Pharmacodynamics: Receptor Kinetics and Signaling
Isofentanyl acts as a potent agonist at the μ -opioid receptor (MOR)[3]. While the substitution of the phenethyl group with a benzyl group slightly reduces its optimal hydrophobic interaction within the MOR binding pocket compared to fentanyl, the compound remains significantly more potent than baseline morphinan derivatives like morphine[3].
The binding of isofentanyl to the MOR triggers a classic G-protein coupled receptor (GPCR) cascade. It activates inhibitory Gi/o proteins, which subsequently suppress adenylyl cyclase activity, lower intracellular cAMP levels, and modulate ion channels (promoting K+ efflux and blocking Ca2+ influx) to induce profound analgesia.
Figure 1: μ-Opioid receptor (MOR) signaling pathway and biased agonism of isofentanyl.
Pharmacokinetics and Xenobiotic Metabolism
Due to its high lipophilicity, isofentanyl rapidly crosses the blood-brain barrier but is also subject to extensive first-pass hepatic metabolism. In toxicological models, the parent drug is rapidly cleared and is rarely detectable in urine at recreational or pharmacological doses[4].
Extensive in vitro and in vivo LC-MS(n) studies have mapped its metabolic fate[4]:
-
Phase I Metabolism: The primary metabolic pathway is N-dealkylation (debenzylation), which yields the major biomarker nor-3-methylfentanyl [4]. Secondary pathways include hydroxylation of the alkyl/aryl moieties, hydroxylation of the propanamide side chain (followed by oxidation to a carboxylic acid), and N-oxidation[4]. These steps are mediated primarily by the cytochrome P450 isoenzymes CYP2C19, CYP2D6, CYP3A4, and CYP3A5 [4].
-
Phase II Metabolism: The resulting hydroxylated metabolites undergo extensive glucuronidation via UGT enzymes prior to renal excretion[4].
Figure 2: CYP-mediated Phase I and UGT-mediated Phase II metabolic pathways of isofentanyl.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates intrinsic controls to prove the validity of its own dataset.
Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)
-
Causality: Chinese Hamster Ovary (CHO-K1) cells stably expressing human MOR are utilized because they lack endogenous opioid receptors. This provides a clean, null background to exclusively measure isofentanyl's absolute μ -selectivity without interference from δ or κ receptors.
-
Self-Validating Mechanism: The assay includes Total Binding (TB) wells and Non-Specific Binding (NSB) wells saturated with 10 μ M Naloxone. A parallel standard curve using a known agonist (Fentanyl) ensures the assay window is valid and reproducible.
-
Methodology:
-
Membrane Preparation: Homogenize CHO-hMOR cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a working concentration of 1 mg/mL protein.
-
Incubation: Combine 50 μ g of membrane protein, 1 nM [3H]-DAMGO (radioligand), and varying concentrations of isofentanyl (10 pM to 10 μ M) in a 96-well microplate.
-
Equilibration: Incubate at 25°C for 60 minutes to achieve steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific adherence.
-
Quantification: Wash filters, add scintillation cocktail, and quantify radioactivity (CPM). Calculate the Ki via the Cheng-Prusoff equation.
-
Protocol 2: Cytochrome P450 Reaction Phenotyping
-
Causality: Utilizing recombinant human CYPs (rhCYPs) rather than whole human liver microsomes (HLMs) allows for the unambiguous assignment of metabolic clearance to specific isoenzymes[4]. This is critical for predicting dangerous drug-drug interactions (DDIs).
-
Self-Validating Mechanism: Minus-NADPH negative controls are run in parallel to confirm that parent drug depletion is strictly CYP-mediated and not due to chemical instability.
-
Methodology:
-
Reaction Mixture: Prepare a 200 μ L mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 μ M isofentanyl, and 20 pmol/mL of individual rhCYPs (CYP2C19, CYP2D6, CYP3A4, CYP3A5).
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Sampling: Aliquot 20 μ L at precise intervals (0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench aliquots in 80 μ L of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Fentanyl-D5).
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
-
Protocol 3: LC-MS(n) Toxicological Screening Workflow
-
Causality: Because isofentanyl is completely metabolized at recreational doses, targeting the parent compound leads to false negatives. Liquid chromatography coupled with linear ion trap mass spectrometry (LC-MS(n)) provides the sensitivity required to detect trace nor-metabolites (down to 0.01 mg/L) in complex matrices like urine[4].
-
Self-Validating Mechanism: Matrix-matched calibration curves, blank matrix injections (to rule out column carryover), and Quality Control (QC) spikes at low, mid, and high concentrations ensure quantitative accuracy.
-
Methodology:
-
Sample Hydrolysis: Treat 1 mL of urine with β -glucuronidase for 2 hours at 50°C to cleave Phase II glucuronide conjugates, freeing the hydroxylated metabolites[4].
-
Solid Phase Extraction (SPE): Condition mixed-mode cation exchange (MCX) cartridges. Load the hydrolyzed sample, wash with 2% formic acid, and elute basic analytes using 5% ammonium hydroxide in methanol.
-
Chromatographic Separation: Reconstitute and inject onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor specific mass-to-charge (m/z) transitions for nor-3-methylfentanyl using MS/MS or MS(n) fragmentation[4].
-
Figure 3: Self-validating LC-MS(n) toxicological screening workflow for urine matrices.
Quantitative Data Summaries
Table 1: Comparative Pharmacodynamics & Structural Profiling | Compound | Structural Modification (vs Base) | Primary Target | Relative Potency (vs Morphine) | | :--- | :--- | :--- | :--- | | Morphine | Reference Standard | μ -Opioid (MOR) | 1x | | Fentanyl | N-phenethyl | μ -Opioid (MOR) | ~50-100x | | Isofentanyl | N-benzyl, 3-methyl | μ -Opioid (MOR) | > Morphine, < Fentanyl |
Table 2: Xenobiotic Metabolism Profile of Isofentanyl
| Metabolic Reaction | Phase | Mediating Enzymes | Primary Product | Analytical Target Status |
|---|---|---|---|---|
| N-debenzylation | Phase I | CYP3A4, CYP2D6 | Nor-3-methylfentanyl | Primary Urine Biomarker |
| Hydroxylation | Phase I | CYP2C19, CYP3A5 | Hydroxy-isofentanyl | Secondary Biomarker |
| N-oxidation | Phase I | CYP3A4 | Isofentanyl N-oxide | Minor Metabolite |
| Glucuronidation | Phase II | UGT Isoforms | Glucuronide Conjugates | Requires Hydrolysis |
References
- Title: Isofentanyl - Wikipedia Source: Wikipedia URL
- Title: Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology URL
- Title: Isofentanyl | The J Healthcare Initiative Source: J Healthcare Initiative URL
- Title: Qualitative studies on the metabolism and the toxicological detection of the fentanyl-derived designer drugs 3-methylfentanyl and isofentanyl in rats using liquid chromatography-linear ion trap-mass spectrometry (LC-MS(n))
Sources
- 1. Isofentanyl - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 3. j-initiative.org [j-initiative.org]
- 4. Qualitative studies on the metabolism and the toxicological detection of the fentanyl-derived designer drugs 3-methylfentanyl and isofentanyl in rats using liquid chromatography-linear ion trap-mass spectrometry (LC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide: A Technical Guide
Executive Overview & Pharmacological Context
N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide, commonly known as 3-methylfentanyl (3-MF), is a highly lipophilic and exceptionally potent synthetic analog of fentanyl[1]. In drug development and toxicological profiling, establishing the in vitro cytotoxicity of such potent mu-opioid receptor (MOR) agonists is a critical preliminary step[2].
As a Senior Application Scientist, I frequently observe a common pitfall in opioid screening: the conflation of receptor-mediated pharmacological effects (e.g., altered cellular metabolism) with true chemical cytotoxicity (e.g., membrane rupture and cell death). Because 3-MF exhibits high MOR affinity, it can trigger downstream signaling cascades that suppress mitochondrial activity without immediately causing cell lysis[3]. Therefore, a robust screening strategy cannot rely on a single viability metric. This whitepaper outlines a self-validating, multiplexed screening architecture designed to accurately isolate and quantify the cytotoxic profile of 3-MF.
Mechanisms of Opioid-Mediated Cellular Toxicity
To design an effective screening protocol, we must first understand the causality behind opioid-induced cellular changes. 3-MF binds primarily to the Gi/o-coupled mu-opioid receptor[2]. Activation of this receptor inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3].
In relevant in vitro models (such as the SH-SY5Y human neuroblastoma cell line, which endogenously expresses opioid receptors), this suppression of cAMP, coupled with the modulation of the PI3K/AKT/mTOR pathways, can alter cellular proliferation rates[3]. If a researcher relies solely on metabolic assays (like MTT), this receptor-mediated metabolic suppression may be falsely interpreted as acute cytotoxicity[4].
MOR-mediated signaling pathways influencing cellular toxicity and proliferation.
Experimental Design: The Causality of Assay Selection
To prevent false positives caused by the pharmacological dampening of cellular metabolism, we must multiplex two distinct biochemical readouts:
-
MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase enzyme activity (mitochondrial metabolic rate)[5].
-
LDH Release Assay: Measures lactate dehydrogenase leaked into the extracellular medium, serving as a definitive marker of compromised cell membrane integrity (necrosis/late apoptosis)[6].
By comparing these two datasets, we can definitively state whether 3-MF is killing the cells (high LDH, low MTT) or merely suppressing their metabolic rate (normal LDH, low MTT)[4].
Quantitative Data Summary of Cytotoxicity Assays
| Assay Type | Target Mechanism | Readout / Absorbance | Sensitivity | Limitations in Opioid Screening |
| MTT | Mitochondrial oxidoreductase activity | Colorimetric (540-570 nm) | High | Can yield false positives if MOR signaling suppresses metabolism without cell death[5]. |
| LDH | Cell membrane integrity (Lactate Dehydrogenase) | Colorimetric (490 nm) | Moderate | Requires careful background subtraction of phenol red and serum proteins[6]. |
| Trypan Blue | Dye exclusion (Membrane integrity) | Visual / Automated Count | Low | Low throughput; not suitable for 96-well dose-response curves[6]. |
Self-Validating Experimental Protocols
The following step-by-step methodology utilizes a self-validating control matrix. Because 3-MF is highly lipophilic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is inherently cytotoxic. To ensure the observed toxicity is strictly due to 3-MF, the final DMSO concentration must never exceed 0.1% v/v, and a dedicated Vehicle Control must be included.
Phase 1: Cell Seeding & Compound Preparation
-
Cell Culture: Cultivate SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells at a density of 1×104 cells/well in a flat-bottom 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence[5].
-
Compound Solubilization: Dissolve 3-MF powder in 100% DMSO to create a 10 mM master stock.
-
Serial Dilution: Prepare intermediate dilutions in serum-free media to prevent the lipophilic compound from "crashing out" (precipitating) in aqueous solution. Create a dose-response range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration across all wells is exactly 0.1%.
Phase 2: The Self-Validating Control Matrix
To guarantee assay integrity, every plate must contain the following wells:
-
Experimental Wells: Cells + Media + 3-MF (0.1% DMSO).
-
Vehicle Control (Negative): Cells + Media + 0.1% DMSO (Establishes baseline viability).
-
Positive Kill Control: Cells + Media + 1% Triton X-100 (Establishes 100% cell death/maximum LDH release).
-
Background Control: Media only (Used to blank the spectrophotometer).
Phase 3: Multiplexed Assay Execution
-
Exposure: Aspirate growth media and apply the 3-MF dose-response treatments and controls. Incubate for 24 to 48 hours[4].
-
LDH Supernatant Collection: After incubation, gently centrifuge the 96-well plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well into a new 96-well plate.
-
LDH Quantification: Add 50 µL of LDH reaction mixture to the transferred supernatants. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm[6].
-
MTT Incubation: To the original plate containing the cells and remaining 50 µL of media, add 10 µL of MTT stock solution (5 mg/mL in PBS). Incubate for 3-4 hours at 37°C[5].
-
Formazan Solubilization: Aspirate the media carefully to avoid disturbing the purple formazan crystals. Add 100 µL of 100% DMSO to each well. Place on a plate shaker for 15 minutes[5].
-
MTT Quantification: Read absorbance at 540 nm[5].
Step-by-step high-throughput in vitro cytotoxicity screening workflow.
Data Interpretation & IC50 Calculation
Calculate the percentage of cell viability for the MTT assay using the formula: % Viability =[(Absorbance of Sample - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] x 100
For LDH, calculate cytotoxicity percentage relative to the Triton X-100 positive control: % Cytotoxicity = [(Sample LDH - Vehicle LDH) / (Positive Control LDH - Vehicle LDH)] x 100
Plot the resulting percentages against the log₁₀ of the 3-MF concentrations using non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the Half-Maximal Inhibitory Concentration (IC50) and the 50% Cytotoxic Concentration (CC50). If the MTT IC50 is significantly lower than the LDH CC50, the compound is inducing a receptor-mediated metabolic shift rather than acute structural toxicity[4][7].
References
-
U.S. Food and Drug Administration (FDA). Assessing the developmental effects of fentanyl (anesthetics/analgesics) using neural stem cell models. Retrieved from 4
-
ResearchGate. Simplified scheme of opioid receptor downstream signaling pathways. Retrieved from 3
-
National Institutes of Health (NIH). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Retrieved from 2
-
ResearchGate. Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues. Retrieved from 1
-
IntechOpen. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from6
-
Semantic Scholar. MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from 5
-
Taylor & Francis. A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model. Retrieved from 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Biological Sample Preparation Strategies for the LC-MS/MS Quantification of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Executive Summary & Analyte Profiling
The compound N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide (commonly known as benzyl-3-methylfentanyl or isofentanyl) is a highly potent synthetic opioid belonging to the fentanyl class[1]. In forensic and clinical toxicology, the primary analytical bottleneck for detecting such emerging novel psychoactive substances (NPS) is not mass spectrometric sensitivity, but rather the efficient isolation of the target from complex biological matrices (whole blood, plasma, urine) at sub-ng/mL concentrations[2].
This application note details field-proven sample preparation techniques—specifically Mixed-Mode Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—designed to maximize recovery while minimizing matrix-induced ion suppression.
Physicochemical Rationale for Extraction Strategies
Successful bioanalysis requires a deep understanding of the target's physicochemical properties. The extraction of benzyl-3-methylfentanyl is dictated by two core molecular features:
-
Ionization (pKa): The molecule features a tertiary piperidine nitrogen with a pKa of approximately 8.9. At physiological pH (7.4), the nitrogen is predominantly protonated (cationic).
-
Lipophilicity (LogP): The presence of the benzyl and phenylpropanamide moieties imparts significant lipophilicity, making the uncharged free-base highly soluble in non-polar organic solvents.
Establishing a Self-Validating System: To ensure absolute trustworthiness in the quantitative results, every protocol must operate as a self-validating system. An isotopically labeled internal standard (e.g., Fentanyl-d5 or 3-Methylfentanyl-d3) must be spiked into the raw biological matrix prior to any manipulation[3]. Because the isotopologue shares identical extraction efficiencies and co-elutes chromatographically, it mathematically normalizes any volumetric losses, incomplete partitioning, or matrix-induced ion suppression during Electrospray Ionization (ESI).
Sample Preparation Workflows
Fig 1: Parallel sample preparation workflows (SPE vs. LLE) for isolating fentanyl analogs.
Validated Experimental Protocols
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE
Best for: Whole blood and urine when maximum sensitivity and minimal matrix effects are required.
Causality: MCX relies on a dual-retention mechanism. By buffering the sample to pH 6.0, the piperidine nitrogen is fully protonated, allowing robust ionic binding to the sulfonic acid moieties on the sorbent. This permits aggressive washing with 100% organic solvents to eliminate neutral lipids without analyte breakthrough. Elution is triggered by shifting the pH above 10, neutralizing the analyte and disrupting the ionic interaction[2].
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 500 µL of whole blood or urine into a clean tube. Spike with 50 µL of Internal Standard (10 ng/mL Fentanyl-d5). Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet cellular debris.
-
Conditioning: Condition the MCX SPE cartridge (30 mg/3 mL) with 3.0 mL Methanol, followed by 3.0 mL of 0.1 M Phosphate Buffer (pH 6.0).
-
Loading: Load the supernatant onto the cartridge at a controlled flow rate of 1–2 mL/min using a positive pressure manifold[2].
-
Washing (Critical Step):
-
Wash 1: 3.0 mL Deionized Water (removes aqueous soluble salts).
-
Wash 2: 1.0 mL 0.1 M Acetic Acid (maintains target ionization).
-
Wash 3: 3.0 mL 100% Methanol (removes neutral and acidic lipophilic interferences)[2].
-
-
Drying: Dry the cartridge under maximum positive pressure for 5 minutes to remove residual aqueous solvent.
-
Elution: Elute the target analyte with 3.0 mL of a freshly prepared basic organic mixture (Methylene chloride / Isopropanol / Ammonium hydroxide, 78:20:2 v/v/v)[2].
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid)[3].
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: Plasma samples requiring rapid, high-throughput screening.
Causality: In LLE, the logic is reversed. The sample is basified to pH >10 using a carbonate buffer, suppressing the ionization of the piperidine nitrogen. The fully neutral, highly lipophilic target molecule readily partitions into a moderately polar organic solvent, leaving polar matrix components in the aqueous phase[4].
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 250 µL of plasma. Spike with 25 µL of Internal Standard.
-
Basification: Add 500 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) and vortex briefly.
-
Extraction: Add 2.0 mL of 1-Chlorobutane (or Butyl Acetate)[4].
-
Partitioning: Shake mechanically for 10 minutes to maximize surface area contact, then centrifuge at 3000 rpm for 5 minutes to cleanly separate the phases.
-
Collection & Salt Conversion: Transfer the upper organic layer to a clean glass tube. Expert Insight: Add 50 µL of 1% HCl in Methanol prior to evaporation. Fentanyl analogs in their free-base form can be volatile; converting the analyte back to its hydrochloride salt prevents evaporative loss during the drying phase[4].
-
Evaporation & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of LC mobile phase.
Quantitative Data & Performance Metrics
The following table summarizes the expected performance metrics when applying these extraction strategies to benzyl-3-methylfentanyl and related analogs prior to LC-MS/MS analysis:
| Extraction Strategy | Matrix | Sample Vol. | Expected Recovery (%) | Matrix Effect (Ion Suppression) | Limit of Quantitation (LOQ) |
| Mixed-Mode SPE (MCX) | Urine | 500 µL | > 92% | < 10% | 0.05 ng/mL |
| Mixed-Mode SPE (MCX) | Whole Blood | 500 µL | 85 - 90% | < 15% | 0.10 ng/mL |
| Liquid-Liquid Extraction | Plasma | 250 µL | 75 - 85% | 15 - 20% | 0.10 ng/mL |
| Protein Precipitation (PPT) | Whole Blood | 100 µL | 60 - 70% | > 30% | 0.50 ng/mL |
Note: While Protein Precipitation (PPT) is the fastest method, it leaves significant residual phospholipids in the extract, leading to severe matrix effects and elevated LOQs, making it unsuitable for trace-level forensic quantitation.
LC-MS/MS Analytical Considerations
Following extraction, chromatographic separation is typically achieved using a biphenyl or C18 analytical column to resolve structural isomers (e.g., distinguishing 3-methylfentanyl from alpha-methylfentanyl)[2]. The mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM). For benzyl-3-methylfentanyl, the precursor ion [M+H]+ is m/z 337.2, with primary product ions resulting from the predictable collision-induced cleavage of the propanamide and benzyl groups[1].
Sources
Technical Support Center: Synthesis of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Welcome to the technical support guide for the synthesis of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar scaffolds. The synthesis, while conceptually straightforward, presents several challenges where yield can be significantly compromised. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The typical synthetic route involves a two-step process: first, a reductive amination to form the key amine intermediate, followed by an acylation step to yield the final product.
General Workflow Diagram
Technical Support Center: Optimizing Aqueous Solubility of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide for Assays
Introduction
N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide and its analogs are potent synthetic compounds often investigated for their significant biological activity. A primary challenge in their preclinical assessment is their inherent lipophilicity, which leads to poor aqueous solubility.[1] This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of these challenging compounds for reliable and reproducible in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility in my assay?
A1: The most common indicators of poor solubility include:
-
Visible Precipitation: You may observe a cloudy or hazy appearance, or even visible particles, when the compound's stock solution is diluted into your aqueous assay buffer.[2][3]
-
Poor Reproducibility: Inconsistent results between replicate wells or experiments can often be traced back to the compound not being fully dissolved.
-
Non-linear Dose-Response Curves: A flat or unusually shaped dose-response curve may suggest that the compound's concentration is not increasing as expected with each dilution due to precipitation.
-
Discrepancies with Expected Activity: If the observed biological activity is significantly lower than anticipated based on other data, it could be due to the actual concentration of the dissolved compound being much lower than the nominal concentration.
Q2: What is the best starting solvent for my compound?
A2: For highly lipophilic compounds like N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide, a polar aprotic solvent is typically the best choice for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its excellent solubilizing power for a wide range of organic molecules.[4] Other options include N,N-dimethylformamide (DMF) or ethanol, though they may be less effective for highly insoluble compounds.[]
Q3: I'm using DMSO, but are there any potential issues I should be aware of?
A3: Yes, while DMSO is a powerful solvent, there are several factors to consider:
-
Precipitation upon Dilution: It is very common for compounds to precipitate when a DMSO stock solution is diluted into an aqueous buffer.[2][6][7] This occurs because the DMSO concentration decreases, and the aqueous environment cannot maintain the solubility of the lipophilic compound.
-
Assay Interference: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[3]
-
Compound Stability: Some compounds can be unstable in DMSO over long-term storage. It's advisable to prepare fresh stock solutions or store them at -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: How do I properly prepare a stock solution?
A4: To ensure your compound is fully dissolved in the stock solution, follow these steps:
-
Weigh out the desired amount of your compound in a clean, dry vial.
-
Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate for several minutes until the compound is completely dissolved.[2] Visually inspect the solution against a light source to ensure there are no visible particles.
Q5: My compound precipitates when I dilute it into an aqueous buffer. What should I do?
A5: This is a very common issue. Here are the initial steps to take:
-
Vortex/Sonicate: Immediately after dilution, vortex or sonicate the solution. This can sometimes help to redissolve fine precipitates.[2]
-
Reduce Final Concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always check the tolerance of your specific assay system.
If these initial steps don't resolve the issue, proceed to the more advanced strategies in the Troubleshooting Guide below.
Troubleshooting Guide
Problem: Compound "crashes out" of solution during serial dilution in aqueous buffer.
This happens when the percentage of the organic co-solvent (like DMSO) drops below a critical level needed to maintain solubility.
The goal is to find the lowest percentage of co-solvent that maintains solubility while minimizing impact on the assay.
-
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic molecules dissolved.[8][9][10]
-
Experiment: Prepare a series of dilutions of your compound in your assay buffer with varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Observe for any precipitation.
| Final DMSO (%) | Observation (Example) | Recommendation |
| 0.1% | Precipitation | Too low |
| 0.25% | Slight Haze | Borderline |
| 0.5% | Clear Solution | Optimal |
| 1.0% | Clear Solution | Potentially too high for some assays |
-
Rationale: The target compound contains a tertiary amine in the piperidine ring, which is basic.[11] By lowering the pH of the buffer, this amine group can be protonated, making the molecule more polar and increasing its aqueous solubility.[12][13][14] Fentanyl and its analogs exhibit pH-dependent solubility.[15]
-
Experiment: Determine the pKa of the tertiary amine (literature search or prediction software). Prepare a series of buffers with pH values at and below the pKa. Test the solubility of your compound in these buffers. A buffer with a pH 1-2 units below the pKa is a good starting point.
-
Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility.[16][17][18] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in in-vitro assays.[3]
-
Experiment: Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.05% Tween® 20) to your aqueous assay buffer before adding the compound.[3][19] This can help prevent precipitation upon dilution of the DMSO stock.
Problem: Assay results are not reproducible, suggesting compound loss.
Even without visible precipitation, your compound might be lost from the solution.
-
Rationale: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration of the compound in your assay.
-
Mitigation:
-
Use low-adhesion microplates and pipette tips.
-
Pre-incubating the plates with a solution of a non-specific protein like Bovine Serum Albumin (BSA) can block non-specific binding sites.
-
Including a low concentration of a non-ionic surfactant in your buffer can also reduce adsorption.[17]
-
Problem: I need to avoid organic solvents in my assay.
Some cell-based assays are extremely sensitive to organic solvents.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][] They can form inclusion complexes with lipophilic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[16][22][23][24]
-
Experiment:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Add your compound (as a solid or from a small volume of concentrated organic stock) to the cyclodextrin solution.
-
Sonicate or stir the mixture for an extended period (several hours to overnight) to allow for complex formation.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh 1 mg of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide into a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM stock solution.
-
Place the tube in a 37°C water bath for 5-10 minutes.
-
Vortex the tube vigorously for 2 minutes, followed by sonication for 5 minutes, or until all solid material is dissolved.
-
Visually confirm that the solution is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Serial Dilution with a Co-solvent
-
Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock to 1 mM.
-
Perform a serial dilution of this intermediate stock in your aqueous assay buffer containing the desired final concentration of co-solvent and any other solubilizing agents (e.g., surfactant).
-
Ensure thorough mixing at each dilution step by vortexing or repeated pipetting.
Visualizations
Diagram 1: Decision Tree for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting solubility issues.
Diagram 2: Workflow for Preparing a Compound for an Aqueous Assay
Caption: Workflow for preparing a compound for an aqueous assay.
References
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]
-
Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018, May 22). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Patel, A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
Box, K. J. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Huddersfield Repository. Retrieved from [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]
-
Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]
-
Roy, S. D., & Flynn, G. L. (1989). Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil. PubMed. Retrieved from [Link]
-
Homeland Security Digital Library. (2021, September 30). Master Question List (MQL) for Synthetic Opioids. Retrieved from [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
D'Aquino, A. I., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
-
Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide Hydrochloride. Retrieved from [Link]
-
National Response Team. (n.d.). NRT Quick Reference Guide: Fentanyl. Retrieved from [Link]
-
Ivanovic, M. D., et al. (2016). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Notarbartolo, M., et al. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Molecules. Retrieved from [Link]
-
McClure, C. K., et al. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (2009, August 15). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. Retrieved from [Link]
-
ResearchGate. (2017, April 11). How to prevent the precipitation of peptide which has dissolved in distilled water. Retrieved from [Link]
-
Shen, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N-(1-Benzyl-piperidin-4-yl)-3-phenyl-N-[1-(2,2,2-trifluoro-acetyl)-2,3-dihydro-1H-indol-6-yl]-acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide. Retrieved from [Link]
Sources
- 1. nrt.org [nrt.org]
- 2. Frequently Asked Questions | Selleck.De [selleck.de]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. | Merck [merckmillipore.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. scispace.com [scispace.com]
- 15. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
resolving co-elution issues in N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide chromatography
Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for analytical chemists, forensic toxicologists, and drug development professionals facing co-elution challenges when analyzing N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide (commonly known as Isofentanyl) and its structurally similar analogs.
Because isofentanyl is a structural isomer of regulated compounds like 3-methylfentanyl, standard reversed-phase methods often fail to provide baseline resolution. This guide synthesizes field-proven methodologies to help you troubleshoot, optimize, and validate your LC-MS/MS workflows.
I. Diagnostic Workflow for Isobaric Co-Elution
Before adjusting your instrument parameters, it is critical to diagnose the specific nature of the chromatographic interference. The following self-validating workflow outlines the logical progression for resolving complex co-elutions of piperidine-based structural isomers.
Fig 1. Logical workflow for resolving isofentanyl and structural analog co-elution.
II. Troubleshooting FAQs: The Mechanics of Separation
Q1: Why does N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide co-elute with 3-methylfentanyl on standard C18 columns? A: This is a fundamental limitation of hydrophobic (dispersive) retention mechanisms. As documented in studies on the1 [1], isofentanyl was clandestinely synthesized as a structural isomer to circumvent regulations. Both molecules share an identical molecular weight and nearly identical lipophilicity profiles. Because standard C18 stationary phases lack shape selectivity and π−π interaction capabilities, they cannot differentiate between the subtle positional changes of the benzyl/phenethyl and methyl groups, resulting in co-elution.
Q2: How do I separate the cis and trans diastereomers of the 3-methyl substituted piperidine ring? A: To resolve diastereomers, you must shift the chromatographic mechanism from purely hydrophobic to orthogonal interactions. Utilizing a Biphenyl or Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and steric interactions. The biphenyl rings on the silica surface can dynamically rotate, providing the spatial recognition necessary to accommodate the specific 3D conformations of the cis vs. trans piperidine ring substitutions. Research on the2 [2] demonstrates that biphenyl stationary phases are highly effective for these specific isobaric separations.
Q3: What mobile phase conditions optimize the resolution of these isobaric analogs? A: A combination of 10 mM ammonium formate in water (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is optimal. The ammonium formate buffer (pH ~3.0) ensures that the tertiary amine of the piperidine ring (pKa ~8.5) remains fully protonated. This prevents secondary interactions with residual silanols on the column (which cause peak tailing) and enhances ionization efficiency for downstream MS/MS detection.
III. Quantitative Data: Column Chemistry Comparison
To illustrate the causality behind column selection, the following table summarizes the performance of different stationary phases when attempting to resolve isofentanyl from its structural isobars.
Table 1: Quantitative Comparison of Column Chemistries for Isofentanyl Separation
| Column Chemistry | Primary Interaction Mechanism | Critical Pair Resolution ( Rs ) | Retention Time (min) | Peak Asymmetry ( As ) | Suitability |
| Standard C18 | Hydrophobic (Dispersive) | 0.4 (Co-elution) | 4.2 | 1.8 (Tailing) | Poor |
| PFP | π−π , Dipole, H-bonding | 1.6 | 5.8 | 1.2 | Good |
| Core-Shell Biphenyl | π−π , Steric, Hydrophobic | 2.3 (Baseline) | 6.5 | 1.05 (Sharp) | Optimal |
Data synthesis supported by methodologies from 3 [3], confirming baseline resolution of structural/stereo-isomers using specialized stationary phases.
IV. Self-Validating Experimental Protocol
The following LC-MS/MS methodology is designed as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the protocol ensures that any data generated is analytically sound and reproducible.
Step 1: Sample Preparation & Matrix Mitigation
Causality: High organic content in the sample diluent can cause breakthrough and peak broadening for early eluters.
-
Extract samples using Solid Phase Extraction (SPE) to remove matrix phospholipids.
-
Reconstitute the final extract in 95:5 (v/v) Mobile Phase A:B to match initial gradient conditions.
-
Spike all samples with an isotopically labeled internal standard (e.g., Fentanyl-D5) at a concentration of 10 ng/mL.
Step 2: Column Setup & Equilibration
Causality: Core-shell particles reduce eddy diffusion, while elevated temperatures improve mass transfer kinetics.
-
Install a Biphenyl core-shell column (e.g., 100 x 3.0 mm, 2.6 µm particle size).
-
Set the column oven temperature to 50°C .
-
Equilibrate the column with initial mobile phase conditions for at least 10 column volumes.
Step 3: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Step 4: Gradient Elution Profile
Causality: A shallow initial gradient focuses the analytes at the head of the column, while the subsequent ramp exploits the π−π interactions for separation.
-
Set flow rate to 0.4 mL/min .
-
0.0 - 1.0 min: 5% B (Isocratic hold)
-
1.0 - 6.0 min: Linear ramp to 50% B
-
6.0 - 8.0 min: Linear ramp to 95% B (Column wash)
-
8.0 - 10.0 min: Return to 5% B (Re-equilibration)
Step 5: System Suitability Testing (SST) & Self-Validation
Causality: A protocol must prove its own efficacy before analyzing unknown samples.
-
Resolution Check: Inject a mixed standard containing both Isofentanyl and 3-methylfentanyl. The system is only validated for the batch if the critical pair resolution ( Rs ) is ≥ 1.5 .
-
Retention Time Stability: Monitor the Fentanyl-D5 internal standard across all injections. The run is invalidated if the retention time drifts by more than ± 0.1 minutes, indicating mobile phase preparation errors or column fouling.
V. References
-
Metabolic Pathways and Potencies of New Fentanyl Analogs Source: National Institutes of Health (NIH)
-
Application of the Fentanyl Analog Screening Kit toward the Identification of Emerging Synthetic Opioids in Human Plasma and Urine Source: Centers for Disease Control and Prevention (CDC)
-
Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID Whole Blood by UHPLC–MS Source: Oxford Academic
-
Development of an Analytical Method and Sample Preparation Technique for the Analysis of Sulfur-Containing Fentanyl Analogs Source: Virginia Commonwealth University (VCU)
Sources
Comparative Pharmacokinetics of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide Analogs: An ADME and Metabolic Profiling Guide
Introduction & Structural Rationale
The structural evolution of synthetic opioids presents a continuous challenge in drug development, pharmacology, and forensic toxicology. The compound N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide , commonly known as isofentanyl , is a structural isomer of fentanyl and a direct benzyl analog of 3-methylfentanyl[1]. Originally synthesized to circumvent regulatory frameworks surrounding 3-methylfentanyl, the substitution of the traditional phenethyl group with a benzyl moiety fundamentally alters the molecule's pharmacokinetic (PK) distribution and metabolic clearance[2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of isofentanyl against its primary structural analogs—Fentanyl, 3-Methylfentanyl, and Carfentanil. This document details their comparative ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and provides a field-proven, self-validating experimental protocol for their quantification.
Comparative ADME Dynamics
The pharmacokinetics of fentanyl analogs are governed by their high lipophilicity, which dictates rapid blood-brain barrier penetration and subsequent redistribution into highly perfused tissues, followed by adipose and muscle tissues. This redistribution—rather than systemic clearance—is the primary mechanism terminating their initial clinical effect[3].
Absorption & Distribution
Fentanyl exhibits a large apparent volume of distribution ( Vd ), ranging from 60 L to over 300 L in humans[3]. The addition of a methyl group at the 3-position of the piperidine ring (as seen in both 3-methylfentanyl and isofentanyl) increases steric hindrance. This steric factor, particularly in the cis-isomer conformation, significantly increases pharmacodynamic potency and receptor binding affinity[4].
Metabolic Convergence (Causality of Biotransformation)
The hepatic clearance of these analogs is predominantly driven by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[5]. A fascinating pharmacokinetic phenomenon occurs when comparing isofentanyl and 3-methylfentanyl.
While 3-methylfentanyl undergoes CYP-mediated oxidative N-dealkylation to lose its phenethyl group, isofentanyl undergoes the exact same enzymatic cleavage to lose its benzyl group. Consequently, both independent parent compounds converge into the identical Phase I active/inactive metabolite: nor-3-methylfentanyl (also referred to as nor-isofentanyl)[6].
Excretion
Following N-dealkylation, the nor-metabolites undergo further mono- and di-hydroxylation at the propionylamide moiety. These hydroxylated intermediates subsequently undergo Phase II glucuronidation via UGT enzymes to facilitate renal excretion[6].
Figure 1: Convergent hepatic CYP450-mediated metabolic pathways of Isofentanyl and 3-Methylfentanyl.
Quantitative Pharmacokinetic Comparison
To objectively evaluate the performance and risk profile of these analogs, the following table synthesizes their key pharmacokinetic and pharmacodynamic metrics based on current pharmacological literature[3],[7],[5],[8].
| Compound | N-1 Substitution | Piperidine Substitution | Relative Potency (vs Morphine) | Primary Phase I Metabolite | Terminal Half-Life ( t1/2 ) |
| Fentanyl | Phenethyl | None | 50–100x | Norfentanyl | 3.6 – 14.2 h |
| 3-Methylfentanyl | Phenethyl | 3-Methyl | 400–6000x | Nor-3-methylfentanyl | Prolonged |
| Isofentanyl | Benzyl | 3-Methyl | ~50x | Nor-3-methylfentanyl | Unknown / Analogous to Fentanyl |
| Carfentanil | Phenethyl | 4-Carbomethoxy | ~10,000x | Norcarfentanil | >7.0 h |
Experimental Methodology: Self-Validating LC-MS/MS PK Profiling
To accurately map the clearance of isofentanyl and its analogs, traditional GC-MS is insufficient due to the thermal instability of Phase II glucuronide metabolites and the ultra-low physiological concentrations (sub-ng/mL) of the parent drugs[6]. The following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizes a self-validating system to ensure data integrity.
Rationale & Causality
We employ Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE). Why? LLE selectively isolates highly lipophilic parent compounds but leaves behind polar Phase II metabolites in the aqueous layer. Mixed-mode SPE captures both the basic parent amines and the conjugated metabolites, providing a comprehensive mass balance for accurate PK modeling.
Step-by-Step Protocol
Step 1: Sample Preparation & Internal Standardization
-
Aliquot 500 µL of biological matrix (plasma or urine).
-
Self-Validation Step: Spike the sample with 10 ng/mL of Fentanyl- d5 (Internal Standard). Causality: The deuterated standard co-elutes with the target analytes, perfectly correcting for matrix-induced ion suppression and extraction losses during the MS phase[9].
Step 2: Solid-Phase Extraction (SPE)
-
Condition mixed-mode SPE cartridges with 2 mL methanol, followed by 2 mL LC-grade water.
-
Load the spiked sample. Wash with 2 mL of 5% methanol in water to remove unbound proteins and endogenous salts.
-
Elute analytes using 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
-
Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 3: Chromatographic Separation (UPLC)
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
-
Causality: A biphasic gradient starting at 5% B and ramping to 95% B over 10 minutes ensures that hydrophilic glucuronides elute early, while the highly lipophilic isofentanyl and 3-methylfentanyl are retained and separated from endogenous isobaric interferences.
Step 4: Mass Spectrometry (Q-TOF or Triple Quadrupole)
-
Operate in positive Electrospray Ionization (ESI+) mode.
-
Monitor the precursor-to-product ion transitions. For isofentanyl and 3-methylfentanyl, monitor the common fragment ion at m/z 259 (representing the intact 3-methylpiperidin-4-yl-N-phenylpropanamide core) to confirm structural homology and validate the N-dealkylation pathway[6].
Figure 2: Self-validating LC-MS/MS workflow for pharmacokinetic profiling of fentanyl analogs.
Conclusion
The substitution of a phenethyl group with a benzyl group to create isofentanyl demonstrates how minor structural modifications can bypass regulatory frameworks while preserving core pharmacodynamic activity. However, as demonstrated by their convergent metabolic pathways, both isofentanyl and 3-methylfentanyl share identical primary clearance mechanisms resulting in the nor-3-methylfentanyl metabolite. Utilizing robust, self-validating LC-MS/MS workflows is critical for distinguishing these isomers in pharmacokinetic studies, ensuring accurate clearance modeling and metabolic profiling.
References
-
Clinical pharmacokinetics of fentanyl and its newer derivatives Source: PubMed URL:[Link]
-
Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology / PMC - NIH URL:[Link]
-
Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl Source: PMC - NIH URL:[Link]
-
Fentanyl Analogs: Structure-Activity-Relationship Study Source: ResearchGate URL: [Link]
-
Qualitative studies on the metabolism and the toxicological detection of the fentanyl-derived designer drugs 3-methylfentanyl and isofentanyl in rats using liquid chromatography-linear ion trap-mass spectrometry (LC-MSn) Source: Analytical and Bioanalytical Chemistry (via TDL) URL:[Link]
Sources
- 1. Isofentanyl - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 3. Clinical pharmacokinetics of fentanyl and its newer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 9. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Efficacy Comparison Guide: N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide vs. Morphine
Executive Summary
Evaluating the in vivo efficacy of novel synthetic opioids requires a rigorous understanding of their pharmacodynamics, physicochemical properties, and metabolic fate. This guide provides an objective, data-driven comparison between morphine —the classical phenanthrene alkaloid used as the gold standard in analgesia—and N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide , a highly potent synthetic phenylpiperidine structurally classified as an isomer of 3-methylfentanyl and commonly referred to in pharmacological literature as isofentanyl [1].
Designed for drug development professionals and researchers, this guide outlines the mechanistic causality behind their divergent in vivo profiles and provides self-validating experimental protocols for accurate efficacy benchmarking.
Pharmacodynamics & Mechanistic Overview
Both morphine and isofentanyl exert their primary analgesic effects by acting as potent agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system[2].
Upon ligand binding, both compounds trigger the activation of Gi/o proteins. This activation, subsequently reducing intracellular cyclic AMP (cAMP) levels[3]. The downstream effect modulates ion channels—specifically promoting potassium (K+) efflux and blocking calcium (Ca2+) influx—which hyperpolarizes the neuron and suppresses nociceptive signal transmission[2].
µ-Opioid receptor (MOR) G-protein coupled signaling pathway mediating analgesia.
Despite sharing this target, their in vivo efficacy diverges drastically due to lipophilicity. Isofentanyl possesses a highly lipophilic structure allowing it to cross the blood-brain barrier (BBB) almost instantaneously, leading to a rapid onset but a shorter duration of action due to rapid tissue redistribution[4]. Conversely, morphine's lower lipophilicity results in delayed CNS penetration but prolonged analgesic efficacy[4].
Quantitative Data Comparison
To accurately benchmark these compounds, researchers must account for the extreme potency variations characteristic of the fentanyl analog class. Fentanyl derivatives generally exhibit in vivo potencies 50 to 100 times greater than morphine[3][4].
| Parameter | Morphine | N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide (Isofentanyl) |
| Chemical Class | Phenanthrene alkaloid | Phenylpiperidine (Fentanyl analog) |
| Receptor Target | µ-opioid receptor (MOR) | µ-opioid receptor (MOR) |
| Relative In Vivo Potency | 1x (Baseline) | ~50x - 100x (Estimated based on fentanyl class) |
| Lipophilicity / BBB Penetration | Low / Slow | High / Rapid |
| Onset of Action (I.V.) | 5 - 10 minutes | < 2 minutes |
| Primary Metabolic Pathway | Glucuronidation (UGT2B7) | N-dealkylation (CYP3A4, CYP2D6, CYP2C19) |
| Major Target Metabolite | Morphine-6-glucuronide (M6G) | Nor-isofentanyl (Nor-3-methylfentanyl) |
Experimental Methodologies
To objectively compare the in vivo efficacy of these compounds, researchers must employ robust, self-validating behavioral and pharmacokinetic assays.
Protocol 1: In Vivo Nociceptive Assay (Tail-Flick & Hot-Plate Tests)
Causality & Rationale: The tail-flick test evaluates spinal reflex pathways, whereas the hot-plate test assesses supraspinal nociceptive processing. Using both provides a comprehensive profile of central analgesic efficacy.
-
Step 1: Animal Acclimation. Acclimate adult male Sprague-Dawley rats to the testing apparatus for 3 consecutive days. Self-Validation: This minimizes stress-induced analgesia, which can artificially elevate baseline nociceptive thresholds and confound data.
-
Step 2: Baseline Nociceptive Thresholding. Measure baseline latency in the tail-flick (radiant heat) and hot-plate (52.5°C) tests. Establish a strict cut-off time (e.g., 10s for tail-flick) to prevent tissue damage. Exclude animals outside the standard 2-4 second baseline window.
-
Step 3: Drug Administration & Blinding. Administer Morphine sulfate (e.g., 1-10 mg/kg) or Isofentanyl (e.g., 0.01-0.1 mg/kg) via intravenous (I.V.) tail vein injection. Include a 0.9% saline vehicle control. Causality: I.V. administration bypasses first-pass metabolism, allowing for direct comparison of intrinsic in vivo potency and BBB penetration rates.
-
Step 4: Time-Course Evaluation. Record response latencies at 5, 15, 30, 60, and 120 minutes post-injection.
-
Step 5: Data Analysis. Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100.
Step-by-step workflow for evaluating in vivo nociceptive efficacy in rodent models.
Protocol 2: Pharmacokinetic & Metabolic Verification via LC-MS/MS
Causality & Rationale: Isofentanyl is extensively metabolized in vivo. Relying solely on the detection of the parent compound in biological matrices will lead to false negatives. As demonstrated by, isofentanyl undergoes rapid N-dealkylation via hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP2C19) to form nor-isofentanyl (nor-3-methylfentanyl)[5][6].
-
Step 1: Sample Collection. Collect urine samples at 24 hours post-dose using metabolic cages.
-
Step 2: Sample Preparation. Perform solid-phase extraction (SPE) to isolate basic drugs and their metabolites.
-
Step 3: LC-MS/MS Analysis. Utilize liquid chromatography-linear ion trap-mass spectrometry (LC-MSⁿ). Self-Validation: Target the nor-metabolite (nor-isofentanyl) as the primary biomarker for systemic exposure, ensuring the analytical method is sensitive enough to detect phase I metabolites[6].
Primary hepatic phase I metabolic pathway of isofentanyl for urinalysis targeting.
Conclusion
While both morphine and N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide act as agonists on the MOR, the latter exhibits a drastically different in vivo profile characterized by extreme potency, rapid onset, and extensive hepatic metabolism. Researchers must adapt their experimental designs—utilizing micro-dose ranges, shorter observation intervals, and metabolite-targeted pharmacokinetic tracking—to accurately capture the efficacy and safety profile of this highly potent fentanyl analog.
References
-
Meyer MR, Dinger J, Schwaninger AE, Wissenbach DK, Zapp J, Fritschi G, Maurer HH. "Qualitative studies on the metabolism and the toxicological detection of the fentanyl-derived designer drugs 3-methylfentanyl and isofentanyl in rats using liquid chromatography-linear ion trap-mass spectrometry (LC-MS(n))." Analytical and Bioanalytical Chemistry, 2012. URL: [Link]
-
Pérez-Mañá C, Papaseit E, Fonseca F, Farré A, Torrens M, Farré M. "Drug Interactions With New Synthetic Opioids." Frontiers in Pharmacology, 2018. URL:[Link]
-
Wilde M, Pichini S, Pacifici R, et al. "Metabolic Pathways and Potencies of New Fentanyl Analogs." Frontiers in Pharmacology, 2019. URL:[Link]
Sources
- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 2. spiral.lynn.edu [spiral.lynn.edu]
- 3. Frontiers | Drug Interactions With New Synthetic Opioids [frontiersin.org]
- 4. Frontiers | Drug Interactions With New Synthetic Opioids [frontiersin.org]
- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 6. Qualitative studies on the metabolism and the toxicological detection of the fentanyl-derived designer drugs 3-methylfentanyl and isofentanyl in rats using liquid chromatography-linear ion trap-mass spectrometry (LC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
